Cas no 175796-50-6 (13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate)

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate structure
175796-50-6 structure
상품 이름:13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
CAS 번호:175796-50-6
MF:C39H44O11
메가와트:688.76000
CID:182456
PubChem ID:3035862

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate 화학적 및 물리적 성질

이름 및 식별자

    • Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylester
    • Benzeneacetic acid,4-hydroxy-3-methoxy-,[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cycloprop
    • PPAHV
    • [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetraMethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]Methyle
    • Phorbol 12-phenylacetate 13-acetate 20-homovanillate
    • ((1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5
    • [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methylesterbenzeneaceticacid
    • PPAHV >99%
    • Phorbol-12-phenylacetate-13-acetate-20-homovanillate
    • NCGC00162421-02
    • [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-[[2-(4-hydroxy-3-methoxyphenyl)acetyl]oxymethyl]-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
    • Phorbol 12-phenylacetate 13-acetate 20-homovanillate, solid
    • CHEMBL104647
    • Benzeneacetic acid, 4-hydroxy-3-methoxy-, (9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-((phenylacetyl)oxy)-1H-cyclopropa(3,4)benz(1,2-e)azulen-3-yl)methyl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
    • 13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
    • Q27088432
    • DTXSID10938709
    • {9a-(Acetyloxy)-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-3-yl}methyl (4-hydroxy-3-methoxyphenyl)acetate
    • 12-O-Phenylacetyl-13-O-acetylphorbol-20-homovanillate
    • [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester benzeneacetic acid
    • BDBM50052440
    • 175796-50-6
    • NCGC00162421-01
    • AKOS024456617
    • GTPL2490
    • J-011134
    • Phenyl-acetic acid (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-[2-(4-hydroxy-3-methoxy-phenyl)-acetoxymethyl]-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl ester
    • Benzeneacetic acid, 4-hydroxy-3-methoxy-, [(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9-[(phenylacetyl)oxy]-1H-cyclopropa[3,4]benz[1,2-e]azulen-3-yl]methyl ester
    • 인치: InChI=1S/C39H44O11/c1-21-14-30-37(45,34(21)44)19-26(20-48-31(42)18-25-12-13-28(41)29(16-25)47-6)15-27-33-36(4,5)39(33,50-23(3)40)35(22(2)38(27,30)46)49-32(43)17-24-10-8-7-9-11-24/h7-16,22,27,30,33,35,41,45-46H,17-20H2,1-6H3/t22-,27+,30-,33-,35-,37-,38-,39-/m1/s1
    • InChIKey: OGRGWTXWAZBJKF-JXWJAAHMSA-N
    • 미소: COC1C(O)=CC=C(CC(OCC2C[C@@]3(C(C(C)=C[C@H]3[C@]3(O)[C@H]([C@H]4[C@]([C@H](OC(CC5=CC=CC=C5)=O)[C@H]3C)(OC(C)=O)C4(C)C)C=2)=O)O)=O)C=1

계산된 속성

  • 정밀분자량: 688.28800
  • 동위원소 질량: 688.288
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 11
  • 중원자 수량: 50
  • 회전 가능한 화학 키 수량: 12
  • 복잡도: 1440
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 8
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 9
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 166Ų
  • 소수점 매개변수 계산 참조값(XlogP): 3.7

실험적 성질

  • 색과 성상: 흰색 고체
  • 밀도: 1.36
  • 비등점: 792.4°Cat760mmHg
  • 플래시 포인트: 241.1°C
  • 굴절률: 1.629
  • 용해도: DMSO: soluble
  • PSA: 165.89000
  • LogP: 3.80230
  • 용해성: 디메틸아술폰에 용해된다

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate 보안 정보

  • WGK 독일:3
  • 저장 조건:Desiccate at -20°C

13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6828-1mg
PPAHV
175796-50-6 98%
1mg
¥2302.00 2023-09-09
TRC
P698985-5mg
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
175796-50-6
5mg
$ 2893.00 2023-04-16
TRC
P698985-1mg
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
175796-50-6
1mg
$ 603.00 2023-04-16
TRC
P698985-2.5mg
PPAHV
175796-50-6
2.5mg
90.00 2021-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-202296-1 mg
PPAHV,
175796-50-6 ≥98%
1mg
¥1,015.00 2023-07-10
TRC
P698985-10mg
13-Acetyl,12-Phenacetyl-Phorbol 20-Homovanillate
175796-50-6
10mg
$ 4500.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-202296-1mg
PPAHV,
175796-50-6 ≥98%
1mg
¥1015.00 2023-09-05

추천 기사

추천 공급업체
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zhangzhou Sinobioway Peptide Co.,Ltd.
pengshengyue
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
pengshengyue